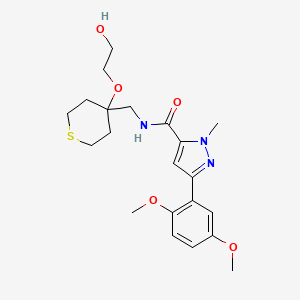

3-(2,5-dimethoxyphenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5S/c1-24-18(13-17(23-24)16-12-15(27-2)4-5-19(16)28-3)20(26)22-14-21(29-9-8-25)6-10-30-11-7-21/h4-5,12-13,25H,6-11,14H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIYORSMAUCIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CCSCC3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Antioxidant Activity

Recent studies have indicated that similar thieno[2,3-c]pyrazole compounds exhibit significant antioxidant properties. For instance, these compounds have been shown to protect erythrocytes from oxidative stress induced by toxic agents like 4-nonylphenol, suggesting a potential for the new pyrazole derivative to function similarly in biological systems .

Anti-inflammatory Properties

The compound's structural analogs have demonstrated promising anti-inflammatory effects. Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, compounds with similar configurations have achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related pyrazole derivatives have revealed effective inhibition against various bacterial strains. For example, compounds tested against E. coli and Bacillus subtilis showed significant antimicrobial activity comparable to standard antibiotics . This suggests that the compound may possess similar capabilities.

The biological activities of the compound are likely mediated through several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress markers in cells.

- Anti-inflammatory Pathways : Inhibition of nuclear factor kappa B (NF-kB) signaling pathways leading to decreased expression of inflammatory mediators.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Study on Antioxidant Effects

In a controlled study involving Clarias gariepinus (African catfish), erythrocyte alterations were measured after exposure to oxidative stressors. The introduction of thieno[2,3-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes from 40.3% (control group exposed to toxins) to as low as 12% when treated with these compounds .

| Treatment Group | Altered Erythrocytes (%) |

|---|---|

| Control | 40.3 ± 4.87 |

| Thieno Compound | 12 ± 1.03 |

Study on Anti-inflammatory Activity

Another study assessed the anti-inflammatory potential of pyrazole derivatives in vitro, revealing that specific compounds could inhibit TNF-α production by up to 85%. This positions these compounds as potential candidates for further development in treating inflammatory diseases .

Comparison with Similar Compounds

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p)

- Substituents: Chloro, cyano, aryl (phenyl, p-tolyl, 4-fluorophenyl) groups at positions 1, 3, and 4 of the pyrazole core .

- Key Differences :

- Lack of thiopyran or hydroxyethoxy moieties.

- Presence of electron-withdrawing groups (Cl, CN) enhances electrophilicity but may reduce solubility compared to the target compound’s methoxy and hydroxyethoxy groups.

- Synthesis : Utilizes EDCI/HOBt coupling agents, similar to methodologies applicable for the target compound .

- Physical Properties : Melting points range from 123–183°C, with yields of 62–71% (e.g., 3a: 68% yield, mp 133–135°C) .

3-(2-Hydroxy-4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- Substituents: Amino and propyl groups at positions 4 and 3 .

- Lower molecular weight (C8H14N4O vs. the target’s complex structure) likely results in reduced target specificity .

Heterocyclic Analogues with Divergent Cores

5-(Substituted Phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Thiazole- and Triazole-Containing Derivatives

- Examples : Thiazol-5-ylmethyl carbamates and triazolyl-pyrazolines .

- Key Differences: Thiazole/triazole rings offer distinct electronic profiles compared to thiopyran.

Research Implications

- Structural Optimization: The target compound’s thiopyran and hydroxyethoxy groups address solubility limitations observed in chloro/cyano-substituted analogs (e.g., 3a–3p) .

- Synthetic Feasibility : EDCI/HOBt-mediated coupling (used in ) is applicable for synthesizing the target compound’s carboxamide linkage .

- Biological Potential: While biological data for the target compound is absent in the evidence, its structural features suggest improved bioavailability over thiazole/triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.